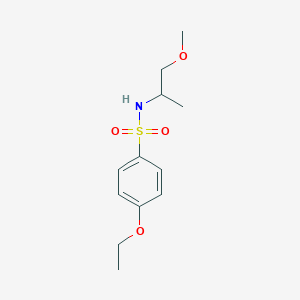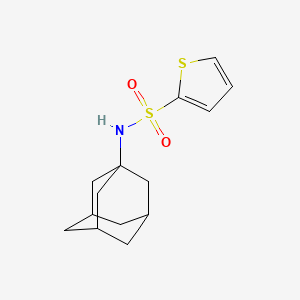
N-1-adamantyl-2-thiophenesulfonamide
Descripción general
Descripción
N-1-adamantyl-2-thiophenesulfonamide, also known as ATS, is a chemical compound that has been studied extensively for its potential use in scientific research. ATS is a sulfonamide derivative that has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Aplicaciones Científicas De Investigación
Carbonic Anhydrase Inhibition
- Context : N-1-adamantyl-2-thiophenesulfonamide derivatives have been investigated for their inhibitory activity against human carbonic anhydrase isoforms, which are important drug targets.
- Findings : The presence of a benzenesulfonamide moiety, as opposed to a 1,3,4-thiadiazole-sulfonamide fragment, in carbonic anhydrase inhibitors significantly affects their inhibition efficacy and enzyme binding, as shown in studies utilizing X-ray crystallography.
- Source : Biswas et al., 2013.
Synthesis and Applications in Organic Chemistry
- Context : The compound has been used in the synthesis of various organic compounds, demonstrating its utility in organic chemistry.
- Findings : For instance, thiophene alkylation with 1-bromoadamantane forms a mixture of 2-(1-adamantyl)thiophene and 3-(1-adamantyl)thiophene. These compounds have applications in the development of new organic molecules.
- Source : Hoek et al., 2010.
Antimicrobial and Hypoglycemic Activities
- Context : this compound derivatives have shown potential in antimicrobial and hypoglycemic applications.
- Findings : Specific derivatives of this compound have been found to exhibit potent antibacterial activity against various microorganisms and significant reduction in serum glucose levels in diabetic rats.
- Source : Al-Abdullah et al., 2015.
Antiviral Activity
- Context : Certain derivatives of this compound have been studied for their antiviral properties.
- Findings : These compounds have shown effectiveness in suppressing the replication of Herpes simplex type-1 and influenza A viruses in cell cultures.
- Source : Shadyro et al., 2012.
Anti-inflammatory Activity
- Context : Research has also explored the anti-inflammatory potential of this compound derivatives.
- Findings : Some compounds in this category have displayed potent antibacterial activity and good dose-dependent anti-inflammatory effects in animal models.
- Source : Al-Abdullah et al., 2014.
Propiedades
IUPAC Name |
N-(1-adamantyl)thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2S2/c16-19(17,13-2-1-3-18-13)15-14-7-10-4-11(8-14)6-12(5-10)9-14/h1-3,10-12,15H,4-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMFFLYUZRNCLCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NS(=O)(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-ethyl-N'-phenyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B4414421.png)
![N-[4-(allyloxy)phenyl]-4-methoxybenzamide](/img/structure/B4414428.png)
![1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-1H-indole](/img/structure/B4414440.png)
![5-(4-methoxyphenyl)-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-2-furamide](/img/structure/B4414448.png)
![N-(3,5-dimethylphenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4414457.png)
![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexanamine](/img/structure/B4414461.png)

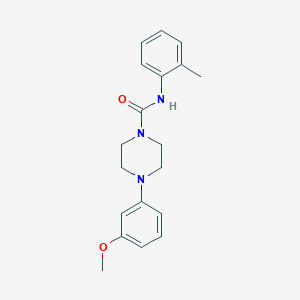
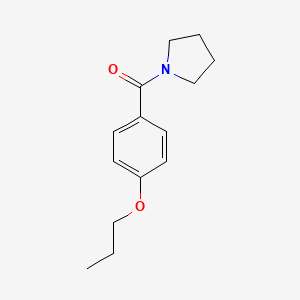
![[2-(7-chloro-2-methyl-4H-[1,3]thiazolo[5,4-b]indol-4-yl)ethyl]diethylamine hydrochloride](/img/structure/B4414488.png)
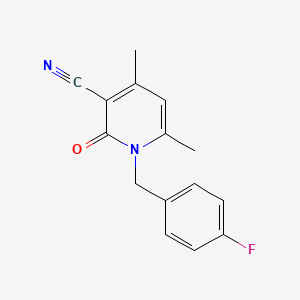
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]pentanamide](/img/structure/B4414502.png)

